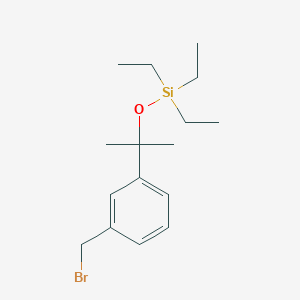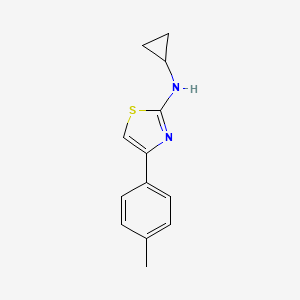
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is an organosilicon compound with the molecular formula C16H27BrOSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane typically involves the reaction of 2-(3-(Bromomethyl)phenyl)propan-2-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
Chemistry
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromomethyl group can participate in nucleophilic substitution reactions, while the triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(Bromomethyl)phenyl)propan-2-ol
- 2-(3-Bromophenyl)propan-2-ol
Uniqueness
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is unique due to the presence of both a bromomethyl group and a triethylsilyl group, which provide distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C16H27BrOSi |
|---|---|
Poids moléculaire |
343.37 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)phenyl]propan-2-yloxy-triethylsilane |
InChI |
InChI=1S/C16H27BrOSi/c1-6-19(7-2,8-3)18-16(4,5)15-11-9-10-14(12-15)13-17/h9-12H,6-8,13H2,1-5H3 |
Clé InChI |
WTHOFLLTGJPJFB-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C)(C)C1=CC=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)

![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)







